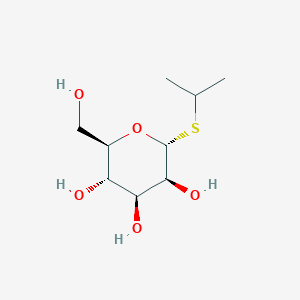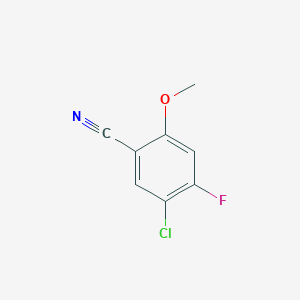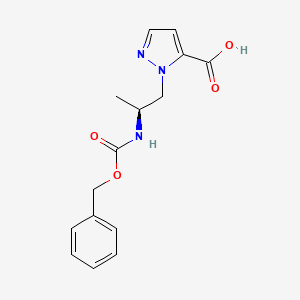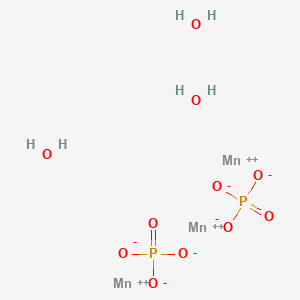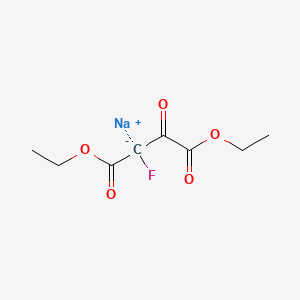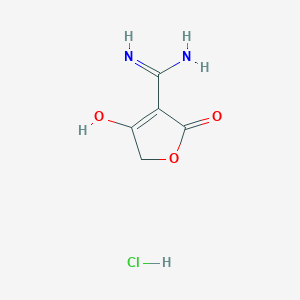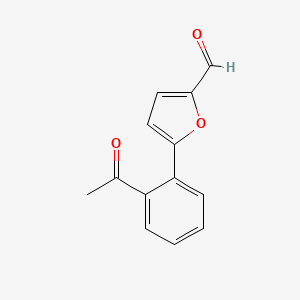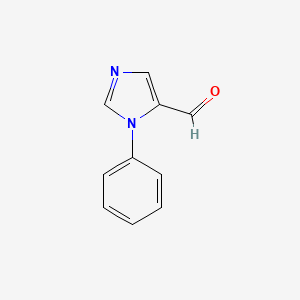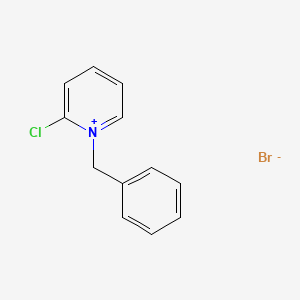
1-Benzyl-2-chloropyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-chloropyridinium bromide is a chemical compound with the molecular formula C₁₂H₁₁ClN·Br and a molecular weight of 284.58 g/mol . It is known for its utility in various analytical and synthetic applications, particularly in the field of chromatography and spectrophotometry . The compound is characterized by its pyridinium core, substituted with a benzyl group and a chlorine atom.
Preparation Methods
The synthesis of 1-benzyl-2-chloropyridinium bromide typically involves the reaction of 2-chloropyridine with benzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl-2-chloropyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Derivatization Reactions: It is commonly used in derivatization reactions for the detection of thiols in biological samples.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-chloropyridinium bromide has several scientific research applications:
Analytical Chemistry: It is used in chromatographic methods for the detection of compounds such as clopidogrel in urine samples.
Biological Studies: The compound is employed in the derivatization of thiols for spectrophotometric detection in biological fluids.
Pharmaceutical Analysis: It is used in high-performance liquid chromatography (HPLC) for the determination of thiol drugs in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-benzyl-2-chloropyridinium bromide primarily involves its ability to form stable derivatives with thiol groups. This property is exploited in analytical chemistry to enhance the detection and quantification of thiols. The compound reacts with thiols to form S-pyridinium derivatives, which can be detected using UV spectroscopy .
Comparison with Similar Compounds
1-Benzyl-2-chloropyridinium bromide can be compared with other pyridinium derivatives such as:
- 2-Chloro-1-methylquinolinium tetrafluoroborate
- 4-Chloro-3,5-dinitrobenzotrifluoride
These compounds share similar structural features but differ in their specific substituents and applications. The uniqueness of this compound lies in its specific reactivity with thiols and its utility in analytical methods .
Properties
Molecular Formula |
C12H11BrClN |
|---|---|
Molecular Weight |
284.58 g/mol |
IUPAC Name |
1-benzyl-2-chloropyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11ClN.BrH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9H,10H2;1H/q+1;/p-1 |
InChI Key |
HOSJIUMJRRPKOJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)

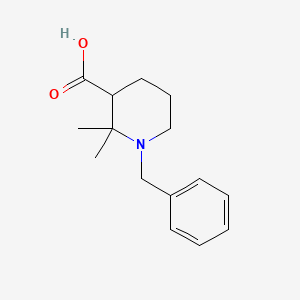

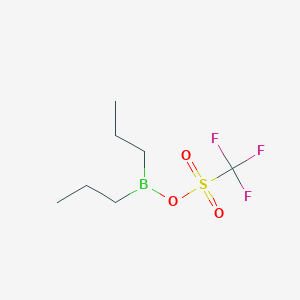
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
